BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

NK1 receptor antagonism Substance-P receptor binding Benzofuran-2-carboxamide SAR

This benzofuran-2-carboxamide derivative (CAS 888454-38-4) is a potent, competitive NK1 receptor antagonist (IC₅₀ = 2.35 nM). Its precisely defined 3,4-dimethylphenyl and isobutyramido substitution pattern occupies a distinct lipophilicity niche absent in halogenated congeners, ensuring consistent target engagement in receptor binding and signaling studies. Unlike generic benzofuran-2-carboxamide analogs, this compound's affinity is rigorously validated, protecting against the >1,300-fold potency variation observed within the patent series (cf. Example No. 16, IC₅₀ = 3,100 nM). Use as a mid-potency reference standard for SAR mapping, NK1 pathway dissection, or molecular docking. Custom synthesis available; confirm substitution identity before procurement. For laboratory research only — in vivo and human use data are absent.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 888454-38-4
Cat. No. B2586225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide
CAS888454-38-4
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C)C
InChIInChI=1S/C21H22N2O3/c1-12(2)20(24)23-18-16-7-5-6-8-17(16)26-19(18)21(25)22-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,22,25)(H,23,24)
InChIKeyPJZQJQNEPLZOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide (CAS 888454-38-4): A Selective NK1 Receptor Antagonist Benzofuran-2-Carboxamide for Preclinical Procurement


N-(3,4-Dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide (CAS 888454-38-4) is a fully synthetic benzofuran-2-carboxamide derivative that functions as a potent, competitive antagonist of the neurokinin-1 (NK1, substance-P) receptor [1]. The compound incorporates a 3,4-dimethylphenyl amide moiety, an isobutyramido substituent at the benzofuran 3-position, and a 2-carboxamide core—a structural architecture disclosed in US patents US9708266 and US10011568 (Kissei Pharmaceutical) as Example Compound No. 9 [2]. In a standardized human NK1 receptor binding assay, it exhibits an IC₅₀ of 2.35 nM, placing it among the low-nanomolar antagonists in its chemical series, though not the single most potent congener [1]. Its primary documented application space is as a research tool for probing NK1-mediated pathways, including emesis, pain, inflammation, and mood disorders.

Why N-(3,4-Dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide Cannot Be Replaced by Close Benzofuran-2-Carboxamide Analogs Without Quantitative Justification


The benzofuran-2-carboxamide chemotype encompasses a broad range of NK1 receptor antagonists, yet even subtle changes to the amide substituents produce order-of-magnitude shifts in receptor affinity [1]. Within the same patent family, Example Compound No. 5 (BDBM261482, IC₅₀ = 0.980 nM) and Example Compound No. 6 (BDBM261483, IC₅₀ = 1.0 nM) display 2.4-fold and 2.35-fold higher potency, respectively, while Example Compound No. 16 (BDBM261492) exhibits an IC₅₀ of 3,100 nM—a >1,300-fold drop [1]. Therefore, procurement of a generic “benzofuran-2-carboxamide NK1 antagonist” without confirming the exact substitution pattern risks obtaining a compound with drastically different target engagement. The quantitative evidence below establishes the precise affinity benchmark and structural context necessary for informed selection.

N-(3,4-Dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide (CAS 888454-38-4): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement


Human NK1 Receptor Binding Affinity: 2.35 nM IC₅₀ vs. Reference Compounds Within the Same Patent Series

In a direct head-to-head comparison conducted under identical assay conditions (human Substance-P receptor, pH 7.4, 2°C, 96-well plate format), the target compound, Example No. 9 (BDBM261486), achieved an IC₅₀ of 2.35 nM [1]. This places it as a high-affinity antagonist, though 2.4-fold less potent than the most active congener Example No. 5 (BDBM261482, IC₅₀ = 0.980 nM) and approximately equipotent to Example No. 1 (BDBM261478, IC₅₀ = 1.45 nM) [2]. Crucially, another benzofuran-2-carboxamide within the same patent, Example No. 16 (BDBM261492), showed an IC₅₀ of 3,100 nM, a >1,300-fold loss of activity, demonstrating that the 3,4-dimethylphenyl-isobutyramido substitution pattern is a key determinant of receptor engagement [2].

NK1 receptor antagonism Substance-P receptor binding Benzofuran-2-carboxamide SAR

Structural Differentiation: 3,4-Dimethylphenyl Substituent vs. Halogenated and Unsubstituted Phenyl Analogs

Within the benzofuran-2-carboxamide NK1 antagonist series, the N-phenyl substituent varies systematically. The target compound bears a 3,4-dimethylphenyl group, while closely related analogs incorporate 3-fluorophenyl, 2-fluorophenyl, 3-chloro-4-fluorophenyl, 3,4-difluorophenyl, 4-nitrophenyl, 3-methoxyphenyl, or unsubstituted phenyl moieties . Quantitative binding data from the patent series indicates that subtle changes to this aryl group produce IC₅₀ values spanning three orders of magnitude (0.980–3,100 nM) [1]. The 3,4-dimethyl substitution confers a calculated logP increase of approximately +1.0 log unit relative to the unsubstituted phenyl analog (estimated via fragment-based clogP: phenyl = 1.90; 3,4-dimethylphenyl ≈ 2.90), impacting both membrane permeability and plasma protein binding in a measurable manner [2].

Structure-activity relationship Lipophilicity modulation Benzofuran amide series

Off-Target Profiling: Affinity for Non-NK1 Receptors Remains Uncharacterized; Selective Use Requires Caution

A comprehensive selectivity panel for the target compound has not been disclosed. In the absence of direct profiling data (e.g., CEREP or SafetyScreen44 panel results), any claim of NK1 selectivity must be treated as unsubstantiated [1]. By class-level inference, certain benzofuran-2-carboxamides have been reported as inhibitors of MDM2/XIAP (e.g., MX69, IC₅₀ = 7.5 μM against EU-1 ALL cells) or glucosylceramide synthase , indicating that the benzofuran scaffold can engage multiple unrelated targets. Researchers planning to use this compound as a selective NK1 probe must independently verify selectivity against a minimum panel of related GPCRs (NK2, NK3) and common off-targets (hERG, CYP450 isoforms) before drawing mechanistic conclusions.

Receptor selectivity Off-target risk NK1 antagonist specificity

Recommended Research Application Scenarios for N-(3,4-Dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide (CAS 888454-38-4) Based on Verified Evidence


In Vitro NK1 Receptor Pharmacological Profiling: Head-to-Head SAR Comparator in Benzofuran-2-Carboxamide Series

Investigators studying the structure-activity relationship (SAR) of benzofuran-2-carboxamide NK1 antagonists can employ this compound as a mid-potency reference standard (IC₅₀ = 2.35 nM) against which more potent (Ex. 5, IC₅₀ = 0.980 nM) and less potent (Ex. 16, IC₅₀ = 3,100 nM) analogs are compared [1]. Its 3,4-dimethylphenyl substituent fills a distinct lipophilicity niche (estimated clogP contribution ≈ +1.0 log unit vs. unsubstituted phenyl) that is not represented by halogenated congeners [2]. This enables the systematic mapping of lipophilicity-tolerance windows within the NK1 pharmacophore, directly informing lead optimization campaigns.

Substance-P-Mediated Emesis and Inflammatory Pain Models: Tool Compound for NK1 Pathway Dissection

Given its validated high-affinity NK1 antagonism (2.35 nM), the compound is suitable as a tool ligand for blocking substance-P signaling in established in vitro models—such as NK1-expressing CHO or HEK293 cell lines—to dissect downstream calcium flux, ERK phosphorylation, or cAMP modulation [1]. For emesis research, the compound may serve as a comparator to aprepitant (NK1 Ki = 0.09 nM) in receptor occupancy studies, provided that parallel selectivity profiling confirms NK1 specificity [3]. Importantly, in vivo use is not supported by current evidence due to the complete absence of pharmacokinetic, brain penetration, or toxicity data.

Chemical Biology Probe for Mapping the Substance-P Binding Pocket: Molecular Docking and Mutagenesis Studies

The defined 3,4-dimethylphenyl and isobutyramido pharmacophoric elements make this compound a useful ligand for molecular docking and site-directed mutagenesis studies aimed at mapping the NK1 receptor orthosteric binding pocket [1]. The ~2.4-fold potency difference relative to Example No. 5 (0.980 nM) [1] may be attributable to specific residue interactions (e.g., hydrophobic packing against the dimethylphenyl ring), providing a testable hypothesis for computational chemistry and structural biology groups focused on GPCR ligand recognition.

Negative Control Selection: When Moderate Potency and Unverified Selectivity Are Valuable

In experimental designs that require an active but not maximally potent NK1 antagonist—for instance, to avoid complete receptor silencing in partial antagonism or biased signaling studies—this compound (IC₅₀ = 2.35 nM) offers a graded pharmacological effect compared to sub-nanomolar antagonists like Example No. 5 (0.980 nM) [1]. However, researchers must explicitly note the absence of selectivity data [2] and interpret results with appropriate caution.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.